![molecular formula C15H13ClN2OS B2746728 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile CAS No. 478261-08-4](/img/structure/B2746728.png)
2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile” is a chemical compound with the molecular formula C15H13ClN2OS . It is a qualified product offered by various chemical companies .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C15H13ClN2OS/c1-11(15-7-6-14(20-15)8-9-17)18-19-10-12-2-4-13(16)5-3-12/h2-7,18H,1,8,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 304.79. More detailed properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases .Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activity
The synthesis of 5-phenylimino, 5-thieno, or 5-oxo-1,2,3-dithiazoles, which include derivatives related to 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile, has demonstrated significant antimicrobial and antitumor activities. These compounds were synthesized via a one-pot reaction and exhibited substantial antibacterial and antifungal properties, particularly against Gram-positive bacteria and fungi. Additionally, certain derivatives exerted antiproliferative activity against human cell lines MCF-7 and MDA-MB-231, indicating their potential in cancer research (Konstantinova et al., 2009).
Electrochemical Oxidation Studies
Research into the electrochemical oxidation of substituted 2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamides, closely related in structure to the compound , has shed light on the influence of substituents on the oxidation potential. These studies, conducted at a glassy carbon electrode in acetonitrile, have provided insights into the electronic and steric effects of substituents, contributing to a better understanding of oxidation mechanisms and the development of novel electrochemical processes (Memarian et al., 2011).
Synthesis and Characterization of Blue Emitters
The synthesis and characterization of 2-heteroarylcyanoximes, such as alpha-oximino-(2-benzothiazolyl)acetonitrile, have revealed new room temperature blue emitters. These compounds and their thallium(i) complexes were synthesized and thoroughly characterized, exhibiting strong blue emission in the solid state. This discovery opens new avenues for the development of materials for optoelectronic applications (Ilkun et al., 2008).
Carbonyl Reductase Inhibition
The oximino(2,6-dichlorophenyl)acetonitrile, closely related to the compound of interest, has been identified as a powerful inhibitor of the Carbonyl Reductase enzyme. This enzyme is involved in the development of resistance to anticancer treatments. The study of such compounds provides valuable insights into the design of new inhibitors that could enhance the efficacy of cancer therapies (Adu Amankrah et al., 2021).
Propiedades
IUPAC Name |
2-[5-[(E)-N-[(4-chlorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-11(15-7-6-14(20-15)8-9-17)18-19-10-12-2-4-13(16)5-3-12/h2-7H,8,10H2,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRQLDLSSRSTGL-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)Cl)C2=CC=C(S2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)Cl)/C2=CC=C(S2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

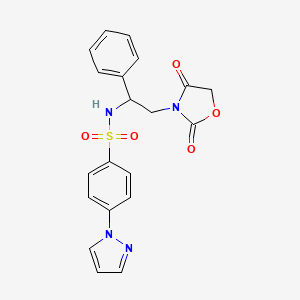
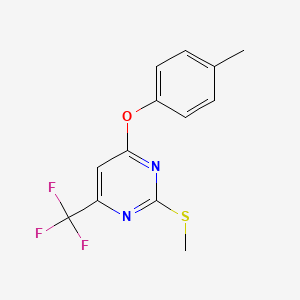

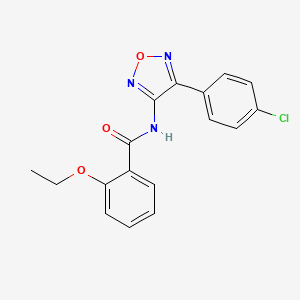
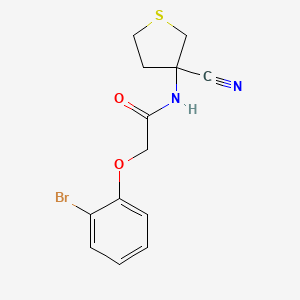

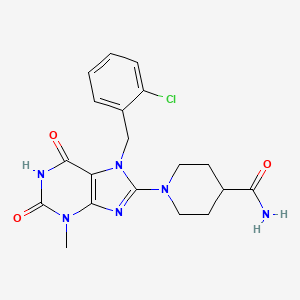
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2746654.png)

![8-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2746659.png)
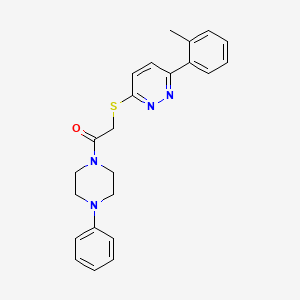


![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2746668.png)